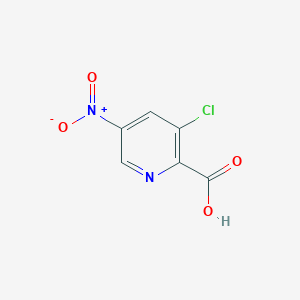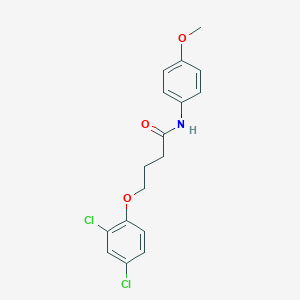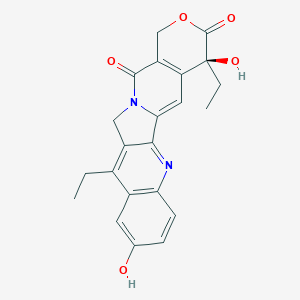
3-Chloro-5-nitropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-nitropicolinic acid is a chemical compound with the linear formula C6H3ClN2O4 . It contains a total of 16 bonds, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 nitro group (aromatic), 1 hydroxyl group, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-nitropicolinic acid consists of 13 heavy atoms . The molecule has a molecular weight of 202.55 g/mol . The InChI key for the compound is BNPDDLSKUUEFAA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-5-nitropicolinic acid has a molecular weight of 202.55 g/mol . It has a topological polar surface area of 96 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Antiprostatic Performance
3-Chloro-5-nitropicolinic acid has been used in the design and preparation of novel coordination compounds to combat diverse types of cancer . Specifically, it has been used to create novel lanthanide-complexes that have shown potential antiprostatic performance . These complexes were tested on a prostatic cancer cell line (PC-3; the 2nd most common male cancerous disease), showing significant anticancer activity .
Photoluminescent Studies
The lanthanide-complexes based on 3-Chloro-5-nitropicolinic acid have also been used in preliminary photoluminescent studies . These studies exhibited a ligand-centered emission for all complexes .
Crystal Structure Analysis
The crystal structure of 5-nitropicolinic acid, a derivative of 3-Chloro-5-nitropicolinic acid, has been studied . The title compound 5-nitropicolinic acid crystallizes in C 2/ c together with one water molecule, giving the molecule formula of C 6 H 6 N 2 O 5 .
Cellular Viability Studies
The potential antitumoral activity of the lanthanide-complexes based on 3-Chloro-5-nitropicolinic acid has been assayed in cellular viability (MTT assay) studies .
Biocompatibility Studies
The lanthanide-complexes based on 3-Chloro-5-nitropicolinic acid and their precursors have shown high biocompatibility in human immunological HL-60 cells .
Design and Preparation of Novel Coordination Compounds
3-Chloro-5-nitropicolinic acid has been chosen for the design and preparation of novel coordination compounds in the search for more efficient and potent metal-based compounds to combat diverse types of cancer .
Safety and Hazards
properties
IUPAC Name |
3-chloro-5-nitropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-4-1-3(9(12)13)2-8-5(4)6(10)11/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPDDLSKUUEFAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597366 |
Source


|
| Record name | 3-Chloro-5-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitropicolinic acid | |
CAS RN |
141238-23-5 |
Source


|
| Record name | 3-Chloro-5-nitro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141238-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)

![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)


![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)






![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
